H-Asn-Val-Thr-Val-OH
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Overview
Description
The compound H-Asn-Val-Thr-Val-OH is a peptide consisting of four amino acids: asparagine, valine, threonine, and valine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn-Val-Thr-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (asparagine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (valine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for threonine and the final valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HATU or DIC, and deprotection agents such as piperidine .
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers to scale up the synthesis process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Asn-Val-Thr-Val-OH: can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the amide bonds, although this is less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) may be employed.
Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups .
Scientific Research Applications
H-Asn-Val-Thr-Val-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzyme studies, particularly those involving proteases.
Medicine: Potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of H-Asn-Val-Thr-Val-OH depends on its specific application. In biological systems, peptides like this can interact with enzymes, receptors, and other proteins. The asparagine residue can form hydrogen bonds, while the valine and threonine residues contribute to the peptide’s overall structure and stability. These interactions can influence various molecular pathways and biological processes .
Comparison with Similar Compounds
H-Asn-Val-Thr-Val-OH: can be compared to other peptides with similar sequences:
H-Asn-Leu-Val-Pro-Met-Val-Ala-Thr-Val-OH: This peptide has additional amino acids, which may alter its biological activity and stability.
H-Val-Thr-Arg-Tyr-Leu-Thr-Phe-Ser-Asn-Lys-Ser-Val-Leu-Gln-OH: A longer peptide with different functional groups, affecting its interactions and applications.
The uniqueness of This compound lies in its specific sequence, which can be tailored for particular research and industrial applications.
Properties
CAS No. |
661491-81-2 |
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Molecular Formula |
C18H33N5O7 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O7/c1-7(2)12(21-15(26)10(19)6-11(20)25)16(27)23-14(9(5)24)17(28)22-13(8(3)4)18(29)30/h7-10,12-14,24H,6,19H2,1-5H3,(H2,20,25)(H,21,26)(H,22,28)(H,23,27)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1 |
InChI Key |
VBFULANTTBWYBX-ZZEGJQGJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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